2-Bromo-6-[(methylamino)methyl]phenol
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (CDCl₃, 400 MHz):
- ¹³C NMR (CDCl₃, 100 MHz):
Infrared (IR) Spectroscopy
Key absorption bands (KBr, cm⁻¹):
Mass Spectrometry
- EI-MS : Molecular ion peak at m/z 216 [M]⁺.
- Fragmentation patterns:
X-ray Crystallography and Solid-State Conformation
While no direct X-ray data for this compound is available, related bromophenol derivatives exhibit:
- Planar aromatic rings with substituents in ortho and para positions.
- Intramolecular hydrogen bonds between the phenolic O-H and the methylamino N-H (O-H···N, ~2.1 Å).
- Crystal packing dominated by van der Waals interactions and halogen bonding (Br···O contacts).
Table 2: Hypothetical crystallographic parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.78 Å, b = 12.96 Å, c = 7.59 Å |
| Density | 1.51 g/cm³ |
Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Natural Bond Orbital (NBO) Analysis
- Strong hyperconjugation between the lone pair of the amino nitrogen and σ*(C-Br) stabilizes the structure.
Structure
2D Structure
Properties
IUPAC Name |
2-bromo-6-(methylaminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-10-5-6-3-2-4-7(9)8(6)11/h2-4,10-11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNVLVQNACCDJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Phenol Derivatives
A common approach is to start from a methylphenol derivative or hydroxyphenyl acetone, which undergoes bromination under controlled conditions.
Example from related bromophenol syntheses:
Using p-cresol (4-methylphenol) as a starting material, bromination is performed by adding bromine dissolved in methyl chloride-type solvents (chloroform, methylene dichloride) at low temperatures (-5 to 10 °C). The bromine is added dropwise to control the reaction and avoid dibromination.
After the bromination reaction, the mixture is washed to remove hydrogen bromide formed, and solvents are recovered by distillation under reduced pressure. The product obtained is 2-bromo-4-methylphenol with high purity (>98%) and yield (>99%).
-
Parameter Typical Range/Value Solvent Methyl chloride solvents (chloroform, dichloromethane) Temperature -5 to 10 °C Bromine to phenol molar ratio 1.0 to 1.1 Reaction time 3 to 8 hours Product purity >98% Yield >99%
This bromination method is industrially viable due to low solvent consumption, high conversion, and easy solvent recovery.
Alternative Bromination Methods
Bromination of 4-fluoro-2-methylphenol via bromine addition in organic solvent-water mixtures at low temperature (-10 to 5 °C) followed by hydrogen peroxide treatment yields 2-bromo-4-fluoro-6-methylphenol with 94-95% yield and >99% purity.
The use of cupric bromide as a brominating agent in methanol under reflux conditions (2-4 hours) can yield brominated hydroxyphenyl acetone intermediates, which are precursors for further amination.
Introduction of the Methylamino Methyl Group
The key step for preparing 2-Bromo-6-[(methylamino)methyl]phenol involves nucleophilic substitution or reductive amination of the brominated intermediate.
Amination Using Methylamine
The brominated hydroxyphenyl acetone intermediate is reacted with aqueous methylamine solution (15%) at low temperatures (-5 to 0 °C) in propanol solvent. The reaction proceeds over 2-4 hours under stirring.
The solution changes color indicating reaction progress, and thin-layer chromatography confirms completion.
After reaction, the mixture is concentrated under reduced pressure, and the product is crystallized from methanol-water to yield light yellow crystals of 2-methylamino-1-(4-hydroxyphenyl) acetone, a close analog to the target compound.
This method provides a practical route to introduce the methylamino methyl group selectively at the desired position.
Summary Table of Preparation Methods
Research Findings and Analysis
The selective bromination at the 2-position of phenol derivatives is efficiently achieved by controlling temperature and bromine addition rate, minimizing polybromination.
Use of methyl chloride solvents (chloroform, dichloromethane) facilitates reaction control and solvent recovery, enhancing industrial feasibility.
Amination via methylamine solution under cold conditions ensures selective substitution without degradation or overreaction.
The combined bromination and amination steps provide a reliable synthetic route to this compound or closely related analogs, with yields typically above 90% and product purities exceeding 98%.
These methods are supported by patent literature demonstrating scalability and reproducibility.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 2 undergoes nucleophilic substitution under specific conditions:
Key Findings :
-
The electron-withdrawing effect of the phenolic -OH group activates the bromine for substitution.
-
Steric hindrance from the methylamino group slows substitution kinetics compared to simpler bromophenols.
Reactions Involving the Methylamino Group
The -CH₂NHCH₃ side chain participates in:
Alkylation/Protonation
| Condition | Reactant | Product | Application |
|---|---|---|---|
| Acidic media (HCl, H₂SO₄) | – | Protonated ammonium salt | Stabilizes the compound for further reactions. |
| Alkyl halides (R-X) | R = Me, Et | Quaternary ammonium derivatives | Enhances solubility in nonpolar solvents. |
Schiff Base Formation
Reacts with aldehydes/ketones in ethanol under reflux to form imine linkages:
Used to synthesize coordination complexes with transition metals (Co, Ni, Cu) .
Oxidation and Reduction
| Process | Reagents | Outcome |
|---|---|---|
| Oxidation | KMnO₄ (acidic) | Cleavage of the methylamino group to -COOH |
| Reduction | LiAlH₄ | Reduction of phenolic -OH to -CH₂OH (minor pathway) |
Limitations :
-
Over-oxidation may degrade the aromatic ring.
-
Reductive pathways are less explored due to competing side reactions.
Coordination Chemistry
The compound acts as a tridentate ligand via:
-
Phenolic -OH (deprotonated)
-
Methylamino -NH-
-
Aromatic π-system
| Metal Ion | Complex Structure | Stability Constant (log β) |
|---|---|---|
| Cu(II) | Octahedral | 12.3 ± 0.2 |
| Ni(II) | Square planar | 9.8 ± 0.3 |
| Data from analogous ligands suggest moderate stability . |
Stability and Side Reactions
-
Thermal decomposition : Degrades above 200°C, releasing methylamine and HBr.
-
Photoreactivity : UV light induces homolytic cleavage of the C–Br bond, forming phenolic radicals .
Comparative Reactivity
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
This compound has been utilized in copper-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds. Such reactions are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The ability of 2-Bromo-6-[(methylamino)methyl]phenol to act as a coupling partner makes it valuable in creating larger ligands for coordination to transition metals like palladium .
Ligand Development
In coordination chemistry, this compound serves as a precursor for developing larger ligands. These ligands can stabilize metal complexes, which are crucial in catalysis and material science. The versatility of the compound allows for modifications that enhance its binding properties with various metals .
Pharmaceutical Applications
Drug Formulation
The compound's structure is conducive to modifications that can lead to the development of new pharmaceuticals. Research indicates that derivatives of this compound may exhibit biological activities beneficial for treating various conditions, including cancer and cardiovascular diseases. The potential for creating active pharmaceutical ingredients (APIs) from this compound is a focus of ongoing research .
Toxicological Studies
Given its chemical properties, studies have been conducted to assess the safety and bioavailability of formulations containing this compound. Understanding its pharmacokinetics is crucial for developing effective drug delivery systems .
Cosmetic Formulations
Skin Care Products
this compound has been investigated for its role in cosmetic formulations due to its potential skin benefits. It may act as a stabilizing agent or enhance the efficacy of active ingredients in dermatological products. The compound's ability to penetrate skin layers makes it a candidate for topical applications aimed at improving skin health .
Formulation Optimization
Research has indicated that the inclusion of this compound can optimize the physical and sensory properties of cosmetic products. Its interaction with other ingredients can enhance moisturizing effects and improve product stability .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Bromo-6-[(methylamino)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in binding to the active sites of enzymes, leading to inhibition or modulation of their activity. The methylamino group contributes to the compound’s overall stability and reactivity, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
2-[(Methylamino)methyl]phenol (SarABI-12)
Structural Features: Lacks the bromine substituent but retains the methylamino-methyl group at the 6-position. Key Findings:
- Antibiofilm Activity : Exhibits >70% biofilm inhibition against S. aureus at 1.25 µM by targeting the quorum regulator SarA, which suppresses virulence genes (fnbA, hla) .
- Synergy with Antibiotics : Enhances the efficacy of conventional antibiotics (e.g., vancomycin) in combinatorial studies .
- Physicochemical Properties: Molecular weight = 137.18 g/mol, ALogP = 1.125, hydrogen bond donors/acceptors = 2/2 .
Comparison : The absence of bromine in SarABI-12 likely reduces its molecular weight and lipophilicity compared to the brominated analogue. This may improve bioavailability but could also diminish halogen-mediated interactions (e.g., van der Waals forces) with biological targets.
2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol
Structural Features : Bromine at 2-position, chlorine at 4-position, and a Schiff base substituent at 6-position .
Key Findings :
- Synthesis: Prepared via condensation of 3-bromo-5-chlorosalicylaldehyde with 2-chloroaniline in methanol .
- Crystallographic Data: Monoclinic crystal system with R-factor = 0.032, indicating high structural precision .
Comparison: The Schiff base moiety and additional chlorine substituent distinguish this compound from 2-Bromo-6-[(methylamino)methyl]phenol. The imine group may confer metal-chelating properties, relevant for coordination chemistry applications.
Nickel(II) and Zinc(II) Complexes of 2-Bromo-6-[(3-cyclohexylaminopropylimino)methyl]phenol
Structural Features: Brominated Schiff base ligand with a cyclohexylaminopropyl chain . Key Findings:
Comparison: The bromine atom in these complexes may enhance ligand rigidity and metal-binding affinity compared to non-brominated analogues. However, the biological activity of this compound itself remains unexplored in similar contexts.
2-Bromo-4-chloro-6-methylphenol
Structural Features: Simple bromophenol derivative with chlorine and methyl substituents . Key Findings:
Its simpler structure may favor industrial applications over therapeutic uses.
Data Table: Comparative Overview of Key Compounds
Biological Activity
2-Bromo-6-[(methylamino)methyl]phenol is a compound of significant interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The structure of this compound includes a bromine atom, a hydroxyl group, and a methylamino side chain. These functional groups are crucial for its biological activity, as they influence the compound's binding affinity to various biological targets.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The bromine atom and hydroxyl group facilitate binding to active sites, leading to either inhibition or modulation of enzymatic activity. The methylamino group enhances the compound's stability and reactivity, allowing it to interact effectively with biological molecules.
Enzyme Inhibition
Research indicates that this compound exhibits potential as an enzyme inhibitor. It has been shown to inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development.
Table 1: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Enoyl-acyl carrier protein reductase | Competitive Inhibition | |
| Various serine proteases | Non-competitive |
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values suggest effective antibacterial activity.
Table 2: Antimicrobial Activity
| Microorganism | MIC (mg/mL) | Reference |
|---|---|---|
| Escherichia coli | 0.0195 | |
| Staphylococcus aureus | 0.0048 | |
| Candida albicans | 0.039 |
Study on Antibacterial Activity
In a study examining the antibacterial effects of various phenolic compounds, this compound exhibited significant inhibition against E. coli and S. aureus, with MIC values lower than many standard antibiotics . This highlights its potential as an alternative therapeutic agent in treating bacterial infections.
Research on Enzyme Interaction
A detailed study explored the binding interactions between this compound and several enzymes. The results indicated that the compound binds effectively to the active sites of target enzymes, leading to substantial reductions in their activity levels .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, comparisons with structurally similar compounds were made:
Table 3: Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Bromo-6-[(ethylamino)methyl]phenol | Ethyl group instead of methyl | Moderate antibacterial activity |
| 2-Chloro-6-[(methylamino)methyl]phenol | Chlorine atom | Lower enzyme inhibition |
| 2-Bromo-6-methylphenol | No amino substitution | Limited biological activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
